4-bromo-N-phenylbenzamide
Overview
Description
4-Bromo-N-phenylbenzamide (4-BNPB) is a brominated aromatic amide that has been used extensively in scientific research for its ability to act as a catalyst and reactant in various laboratory experiments. 4-BNPB has been shown to be a useful reagent for the synthesis of a wide variety of compounds and is also used in drug development, biochemistry, and other areas of scientific research.
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on synthesizing a structurally related compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, detailing its synthesis, characterization, and structural analysis using spectroscopic methods and X-ray diffraction. This research provided insights into the structure-property relationship and demonstrated the compound's potential antitumor activity (He, Yang, Hou, Teng, & Wang, 2014).
Biological Activity
- Research on similar bromobenzamides revealed that compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides can inhibit photosynthetic electron transport, with their efficacy influenced by compound lipophilicity and the electronic properties of substituents. This suggests potential applications in studying photosynthesis inhibition (Král'ová, Šeršen, Pesko, Waisser, & Kubicová, 2013).
Antiviral Properties
- N-phenylbenzamide derivatives, including a compound structurally related to 4-bromo-N-phenylbenzamide, have been synthesized and shown to exhibit anti-EV 71 activities in vitro. These findings highlight the potential of such compounds in developing antiviral drugs (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Pharmaceutical Applications
- The synthesis and anticonvulsant activity of 4-nitro-N-phenylbenzamides, closely related to 4-bromo-N-phenylbenzamide, have been studied, indicating their potential as anticonvulsant agents. This research could guide the development of new pharmaceuticals (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Chemical Analysis and Applications
- A study on N-(4-Bromophenyl)-4-nitrobenzamide, a compound with a similar structure, discussed its vibrational spectroscopic analysis, computational modeling, and potential use in electro-optical applications. This reflects the broader applications of bromobenzamides in materials science and chemical analysis (Dwivedi & Kumar, 2019).
properties
IUPAC Name |
4-bromo-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTGXXQAVWWJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351112 | |
Record name | 4-bromo-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-phenylbenzamide | |
CAS RN |
6846-12-4 | |
Record name | 4-bromo-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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